5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide
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Overview
Description
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring substituted with a carboxamide group, a pyrimidine ring, and an imidazole ring, making it a versatile molecule for chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 5-chlorothiophene-2-carboxylic acid with 2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethylamine under specific reaction conditions. This reaction is often mediated by coupling agents such as TiCl4 to facilitate the formation of the carboxamide bond .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the carboxamide to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents like N-bromosuccinimide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carboxamide group can produce the corresponding amine .
Scientific Research Applications
5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction often involves the formation of hydrogen bonds and hydrophobic interactions with the target molecules .
Comparison with Similar Compounds
Similar Compounds
5-chloro-N-(pyrazin-2-yl)thiophene-2-carboxamide: Similar in structure but with a pyrazine ring instead of the imidazole and pyrimidine rings.
5-chloro-N-(pyridin-2-yl)thiophene-2-carboxamide: Contains a pyridine ring, offering different chemical properties and reactivity.
5-chloro-N-(4-(pyridin-2-yl)-1,3-thiazol-2-yl)thiophene-2-carboxamide: Features a thiazole ring, which can influence its biological activity and applications.
Uniqueness
The uniqueness of 5-chloro-N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)thiophene-2-carboxamide lies in its combination of the thiophene, pyrimidine, and imidazole rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .
Properties
IUPAC Name |
5-chloro-N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN5OS/c15-11-3-2-10(22-11)14(21)19-7-9-20-8-6-18-13(20)12-16-4-1-5-17-12/h1-6,8H,7,9H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETXSCJRXZNFOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C2=NC=CN2CCNC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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